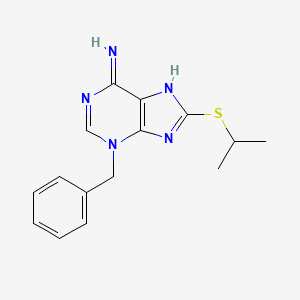
AZD-4769
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-4769 bioactive chemical.
Aplicaciones Científicas De Investigación
Ovarian Carcinoma Treatment:
- AZD1152, a form of AZD-4769, showed potential in treating cisplatin-resistant ovarian carcinoma. It inhibited cancer cell proliferation and induced apoptosis, particularly when combined with cisplatin, suggesting additive effects. This research implies this compound could be a promising agent in ovarian cancer therapy (Ma & Li, 2013).
Renal Cell Carcinoma (RCC) Treatment:
- The study on AZD-2014, a variant of this compound, demonstrated significant inhibition of RCC cell survival and growth. It disrupted mTORC1/2 assembly and activation and induced RCC cell apoptosis. This suggests its potential use in RCC treatment, especially considering its effectiveness in inhibiting tumor growth in xenograft models (Zheng et al., 2015).
Colorectal Cancer Treatment:
- AZD-2014 also demonstrated significant inhibition of colorectal cancer cell growth, both in vitro and in vivo. It blocked mTORC1 and mTORC2 activation in colorectal cancer cells, suggesting its utility in the treatment of this cancer type (Huo et al., 2014).
KRAS-dependent Tumors:
- AZD4785, another form of this compound, showed promise in targeting KRAS-dependent tumors. It selectively depleted cellular KRAS mRNA and protein, resulting in inhibition of downstream pathways and antiproliferative effects in KRAS mutant cells. This indicates its potential as a therapeutic for KRAS-driven human cancers (Ross et al., 2017).
Pulmonary Tuberculosis:
- AZD-5847, related to this compound, was studied for its pharmacokinetics in patients with tuberculosis. However, its PK/PD profiles were less favorable than other similar drugs, which might explain its poor bactericidal activity in recent studies (Alsultan et al., 2017).
Ovarian Cancer Treatment:
- The PI3K/Akt inhibitors, including AZD compounds, showed significance in treating epithelial ovarian carcinoma (EOC). These compounds sensitized chemoresistant ovarian cancer cells to treatment, suggesting their potential as therapeutic agents for ovarian cancer (Wu et al., 2020).
Breast Cancer Treatment:
- The AKT inhibitor AZD5363, when combined with paclitaxel, was well tolerated and showed efficacy in patients with metastatic breast cancer. This indicates its potential use in breast cancer treatment, particularly when combined with other drugs (Turner et al., 2015).
Propiedades
Fórmula molecular |
C14H11FN2O2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
AZD4769; AZD-4769; AZD 4769.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)
![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)

![8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3-(2-phenoxyethyl)-3H-purin-6-amine](/img/structure/B1191502.png)
![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)